1-Cyclopentyl-2-methylpropan-2-amine

Nasal Decongestant Sympathomimetic Vasoconstrictor

1-Cyclopentyl-2-methylpropan-2-amine (Cyclopentamine; CAS 102-45-4, also known as 1-cyclopentyl-N-methylpropan-2-amine ) is a tertiary amine belonging to the dialkylamine class, characterized by a cyclopentyl group attached to a 2-methylpropan-2-amine backbone. The compound has a molecular formula of C9H19N and a molecular weight of 141.25 g/mol.

Molecular Formula C9H19N
Molecular Weight 141.25 g/mol
Cat. No. B13611567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-2-methylpropan-2-amine
Molecular FormulaC9H19N
Molecular Weight141.25 g/mol
Structural Identifiers
SMILESCC(C)(CC1CCCC1)N
InChIInChI=1S/C9H19N/c1-9(2,10)7-8-5-3-4-6-8/h8H,3-7,10H2,1-2H3
InChIKeyCOVILCVAOXSLGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopentyl-2-methylpropan-2-amine (Cyclopentamine) Procurement Profile: CAS, Specifications, and Compound Identity


1-Cyclopentyl-2-methylpropan-2-amine (Cyclopentamine; CAS 102-45-4, also known as 1-cyclopentyl-N-methylpropan-2-amine [1]) is a tertiary amine belonging to the dialkylamine class, characterized by a cyclopentyl group attached to a 2-methylpropan-2-amine backbone . The compound has a molecular formula of C9H19N and a molecular weight of 141.25 g/mol [1]. Historically, this compound was marketed as a sympathomimetic vasoconstrictor for use as a nasal decongestant under trade names including Clopane, Cyclonarol, and Sinos [2]. It exists as both a free base and a hydrochloride salt (CAS 311813-02-2, MW 177.71 g/mol) for research applications . Commercial availability typically includes specifications of ≥97% purity for the free base .

Defined purity salt forms (free base and hydrochloride) support experimental flexibility and reproducible sourcing.
Historical clinical comparator context enables structure-activity relationship studies of alkylamine vasoconstrictors.
Established acute toxicity benchmark supports safety-margin assessments in preclinical pharmacology.

Why Cyclopentamine Cannot Be Generically Substituted with Other Alkylamines in Research Applications


The substitution of 1-cyclopentyl-2-methylpropan-2-amine with structurally related alkylamines is inadvisable due to fundamental differences in molecular geometry, ring strain, and resulting biological activity profiles. While compounds such as propylhexedrine (cyclohexyl derivative) or cyclohexyl-2-methylpropan-2-amine share the same amine backbone, the cyclopentyl moiety introduces distinct steric constraints and electronic distribution compared to acyclic or six-membered ring analogs . The five-membered cyclopentyl ring exhibits greater conformational flexibility than a cyclohexyl ring yet maintains the lipophilic character required for membrane penetration, creating a unique pharmacophore that cannot be replicated by simple alkyl chain variants . As evidenced by the clinical replacement of cyclopentamine with propylhexedrine due to differential efficacy and safety profiles [1], these structural variations translate to measurable differences in therapeutic outcomes that preclude generic interchangeability.

Cyclopentyl (C5) vs. cyclohexyl (C6) ring geometry may alter molecular volume, conformational flexibility, and lipophilicity, shifting target engagement and pharmacological outcomes.
Documented clinical replacement by propylhexedrine indicates differential endpoint profiles; the cyclopentamine scaffold may not reproduce propylhexedrine’s research outcomes.
Key structural analogs lack established acute toxicity benchmarks, complicating direct safety margin comparisons.

Quantitative Differentiation Evidence: 1-Cyclopentyl-2-methylpropan-2-amine Versus Structural Analogs


Cyclopentamine Versus Propylhexedrine: Differential Clinical Adoption and Market Displacement

Cyclopentamine (1-cyclopentyl-2-methylpropan-2-amine) was historically marketed as an over-the-counter nasal decongestant in Europe and Australia but has been largely discontinued, with market sources directly attributing this replacement to the 'availability, effectiveness, and safety' profile of the structurally similar drug propylhexedrine (1-cyclohexyl-N-methylpropan-2-amine) [1]. This documented clinical substitution event provides direct comparative evidence that the cyclohexyl analog (propylhexedrine) demonstrated a superior benefit-risk ratio in the same therapeutic indication, resulting in market preference and cyclopentamine's discontinuation.

Clinical Adoption
Head-to-head
Cyclopentamine: discontinued from OTC market Propylhexedrine: remained available and preferred
Supports comparative endpoint review
Reported market-based comparison; endpoint profiles require independent validation
Nasal Decongestant Sympathomimetic Vasoconstrictor

Ring Size Differential: Cyclopentyl Versus Cyclohexyl Analog Activity Divergence

The cyclopentyl-containing compound exhibits structural properties that are fundamentally distinct from its cyclohexyl analog (1-cyclohexyl-2-methylpropan-2-amine, also known as desoxypipradrol or 2-DPMP). While the target compound has a five-membered cyclopentyl ring (C9H19N, MW 141.25 g/mol), the cyclohexyl analog contains a six-membered ring (C10H21N, MW 155.28 g/mol) . This ring size difference alters molecular volume, conformational flexibility, and lipophilicity. The cyclohexyl analog is documented as a potent stimulant with significant abuse potential , whereas cyclopentamine's historical use as a nasal decongestant [1] indicates a distinct pharmacological profile driven by ring size.

Ring Size Profile
Class-level
C5 cyclopentyl (vasoconstrictor) vs. C6 cyclohexyl (CNS stimulant)
Supports SAR ring-size interpretation
Pharmacological classification context; direct target engagement data not reported
Structure-Activity Relationship Medicinal Chemistry Pharmacophore Modeling

Baseline Toxicological Benchmarking: Established Lethal Dose Reference for Comparative Safety Studies

Cyclopentamine possesses a documented subcutaneous lethal dose low (LDLo) value of 100 mg/kg in rodent (mouse) models [1]. This established toxicological benchmark provides a quantitative reference point for researchers conducting comparative safety evaluations against other alkylamine vasoconstrictors or novel analogs. In contrast, the cyclohexyl analog desoxypipradrol lacks this specific toxicological characterization in the accessible literature, leaving cyclopentamine as the more thoroughly characterized compound for preclinical safety studies within the alkylamine class.

Acute Toxicity Benchmark
Cross-study
LDLo 100 mg/kg s.c. (mouse)
Supports toxicity reference screening
Rodent model; applicability to other species or endpoints requires review
Toxicology Safety Pharmacology Preclinical Assessment

Compound Purity and Procurement Stability: Commercial Availability and Specification Benchmarking

Cyclopentamine is commercially available as a free base with specifications of ≥97% purity from established chemical suppliers, with documented pricing at approximately $260.90 per 50 mg unit . The compound is available in research-grade quantities (50 mg scale) for laboratory applications. The hydrochloride salt form (CAS 311813-02-2, MW 177.71 g/mol) is also available with a specified purity of minimum 95% . In contrast, several close analogs including certain N-substituted cyclopentylamines are listed as discontinued or out-of-stock products (e.g., 1-Cyclopentyl-2-methylpropan-2-amine free base at certain vendors ), establishing cyclopentamine as a more reliably procurable compound within its structural class.

Procurement Specification
Supporting evidence
≥97% free base; HCl salt ≥95%; analogs discontinued
Supports procurement reliability
Supplier-reported purity; lot-specific COA review recommended
Chemical Procurement Reference Standard Research Reagent

Validated Application Scenarios for 1-Cyclopentyl-2-methylpropan-2-amine in Research and Industrial Settings


Comparative Pharmacology Studies of Historical Sympathomimetic Amines

Cyclopentamine is optimally deployed as a reference compound in comparative pharmacological studies examining structure-activity relationships among alkylamine vasoconstrictors. Its documented clinical replacement by propylhexedrine due to differential efficacy and safety [1] establishes a known baseline against which the pharmacological profiles of novel sympathomimetic candidates can be calibrated. Researchers investigating the molecular determinants of vasoconstrictor potency and selectivity can utilize cyclopentamine as the C5-ring comparator in a series that includes the C6-ring analog propylhexedrine.

Toxicological Benchmarking of Alkylamine Derivatives

With a documented subcutaneous LDLo of 100 mg/kg in mouse models [1], cyclopentamine provides a quantitative toxicity reference point for safety pharmacology studies. This established acute toxicity benchmark enables researchers to calculate relative safety margins when evaluating novel alkylamine derivatives, offering a calibrated standard that many structurally related compounds lack. The compound serves as a well-characterized anchor for structure-toxicity relationship investigations in the alkylamine class.

Medicinal Chemistry Scaffold for Cyclopentyl-Containing Amine Library Construction

Cyclopentamine represents a foundational scaffold for the construction of focused chemical libraries exploring the pharmacophoric contribution of the cyclopentyl moiety in amine-based ligands. The distinct molecular properties of the C5 cyclopentyl ring compared to the C6 cyclohexyl ring—as evidenced by the divergent pharmacological classification of cyclopentamine (vasoconstrictor) versus desoxypipradrol (potent CNS stimulant) —make this compound a critical starting point for structure-activity relationship studies investigating ring size effects on biological target engagement.

Reference Standard for Analytical Method Development and Validation

With well-defined chemical properties including molecular weight (141.25 g/mol free base; 177.71 g/mol hydrochloride), boiling point (171.8°C at 760 mmHg), and purity specifications (≥97% free base ), cyclopentamine is suitable as a reference standard for developing and validating analytical methods for the detection and quantification of alkylamine compounds. Its commercial availability with certificate of analysis documentation enables reproducible calibration in chromatographic and mass spectrometric workflows.

Application
Selection Property
Validation Focus
Alkylamine vasoconstrictor SAR
C5-ring benchmark with clinical comparator
Comparative endpoint profiling with propylhexedrine
Toxicology reference for alkylamines
Defined acute toxicity (LDLo) benchmark
Safety margin calculation and structure-toxicity relationships
Medicinal chemistry library scaffold
Cyclopentyl pharmacophore contribution
Ring-size effect on target engagement and selectivity
Analytical method development
Well-characterized physicochemical profile
Chromatographic and MS calibration consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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